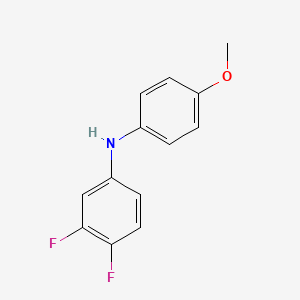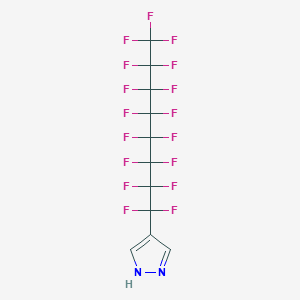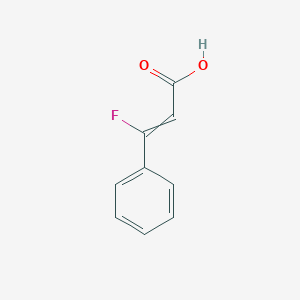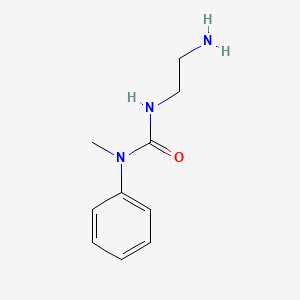
Thymidine, 3-methyl-3',5'-bis-O-((pentafluorophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification with pentafluorophenyl groups enhances its chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of pentafluorophenylmethyl groups. The reaction conditions often include the use of strong bases and specific solvents to ensure the selective protection and substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pentafluorophenyl groups.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a less fluorinated compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in organic synthesis.
Biology: In biological research, it is used to study DNA interactions and modifications. The pentafluorophenyl groups can act as markers or probes in various assays.
Medicine: In medicine, it has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its modified structure can enhance the efficacy and selectivity of therapeutic compounds.
Industry: In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties due to the presence of pentafluorophenyl groups.
Mecanismo De Acción
The mechanism of action of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- involves its incorporation into DNA or interaction with DNA-related enzymes. The pentafluorophenyl groups can enhance binding affinity and specificity, affecting molecular targets and pathways involved in DNA replication and repair.
Comparación Con Compuestos Similares
Thymidine: The parent compound without the pentafluorophenyl modifications.
Deoxythymidine: Another nucleoside with a similar structure but lacking the methyl and pentafluorophenyl groups.
5-Methyluridine: A similar nucleoside with a methyl group but different base structure.
Uniqueness: Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
99268-60-7 |
|---|---|
Fórmula molecular |
C25H18F10N2O5 |
Peso molecular |
616.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-[(2R,4S,5R)-4-[(2,3,4,5,6-pentafluorophenyl)methoxy]-5-[(2,3,4,5,6-pentafluorophenyl)methoxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18F10N2O5/c1-8-4-37(25(39)36(2)24(8)38)13-3-11(41-6-10-16(28)20(32)23(35)21(33)17(10)29)12(42-13)7-40-5-9-14(26)18(30)22(34)19(31)15(9)27/h4,11-13H,3,5-7H2,1-2H3/t11-,12+,13+/m0/s1 |
Clave InChI |
OHQKVJKVUQANAC-YNEHKIRRSA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)



![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)

![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)

![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
